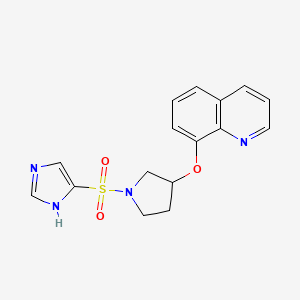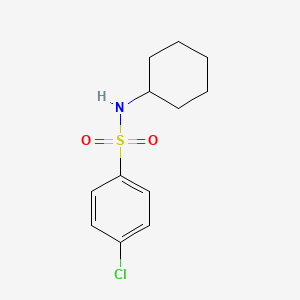
4-chloro-N-cyclohexylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclohexylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H16ClNO2S and its molecular weight is 273.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Preparation
4-Chloro-N-cyclohexylbenzenesulfonamide exhibits properties useful for radical chlorination at allylic or benzylic carbon. It's a reagent with a melting point of 42°C, soluble in benzene, CCl4, CHCl3, and CH2Cl2, but insoluble in water and petroleum ether. Its purity can be analyzed using methods like melting point determination, NMR, and combustion analysis. To avoid decomposition, it should be stored under nitrogen, in the dark, and handled in a fume hood due to its toxicity (Maynard, 2001).
Application in Oxidation Catalyst Design
Sulfonamide-substituted iron phthalocyanines, incorporating 4-tert-butylbenzenesulfonamide as a substituent, exhibit remarkable stability under oxidative conditions. These phthalocyanines are potential oxidation catalysts and have shown significant oxidation of cyclohexene and styrene, forming allylic ketone and benzaldehyde, respectively (Işci et al., 2014).
Role in Carbonic Anhydrase Inhibition
4-Chloro-3-nitrobenzenesulfonamide is involved in the synthesis of [1,4]oxazepine-based primary sulfonamides, which are potent inhibitors of human carbonic anhydrases. This demonstrates its utility in developing therapeutic agents targeting carbonic anhydrases, crucial in many physiological processes (Sapegin et al., 2018).
Photooxidation Studies
Research on the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide has shown that irradiation in air-saturated solutions produces 4-chloronitrosobenzene and 4-chloronitrobenzene, with 4-chloronitrobenzene being stable to photolysis. This study contributes to understanding the photochemical reactions of sulfonamides in environmental contexts (Miller & Crosby, 1983).
Antibacterial Activity
Synthesized 4-chloro-2-mercaptobenzenesulfonamide derivatives have demonstrated promising antibacterial activity against various anaerobic Gram-positive bacteria strains. This highlights the potential of this compound derivatives in antibacterial drug development (Sławiński et al., 2013).
Anticancer Effects and Carbonic Anhydrase Inhibition
Studies on dibenzensulfonamides with structures similar to this compound have shown they induce apoptosis and autophagy in tumor cells, and inhibit tumor-associated human carbonic anhydrase isoenzymes. This indicates a potential role in developing new anticancer drugs (Gul et al., 2018).
Copper(II) Extraction
4-Chloro-N-8-quinolinylbenzenesulfonamide, a related compound, has been used effectively for copper(II) extraction from potassium nitrate solutions. This research contributes to the field of metal extraction and purification (Almela et al., 2004).
Eigenschaften
IUPAC Name |
4-chloro-N-cyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJLMDHHUXKUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2906835.png)
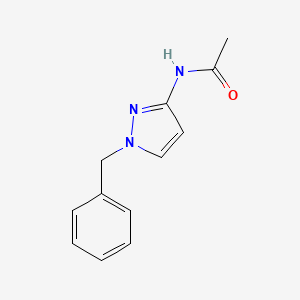
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
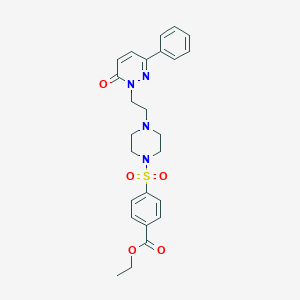
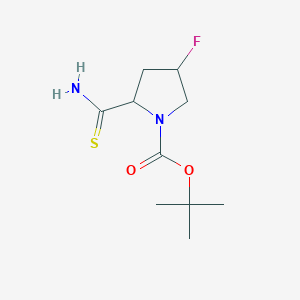

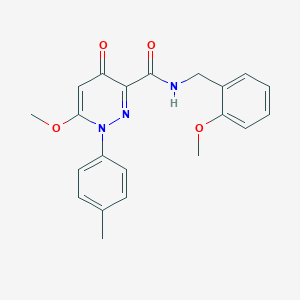
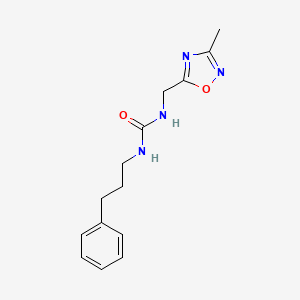

![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)
